molecular formula C7H13ClFN B15297950 7-Fluoro-5-azaspiro[3.4]octane hydrochloride

7-Fluoro-5-azaspiro[3.4]octane hydrochloride

Cat. No.: B15297950
M. Wt: 165.63 g/mol
InChI Key: HEFXCHBIWZWYOF-UHFFFAOYSA-N
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Description

7-Fluoro-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C6H11ClFNO. It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-azaspiro[3.4]octane hydrochloride can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different strategies . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure the compound is produced in large quantities with high purity, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

7-Fluoro-5-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Fluoro-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 7-Fluoro-5-azaspiro[3.4]octane hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific spirocyclic structure and the presence of the fluorine atom at the 7th position.

Properties

Molecular Formula

C7H13ClFN

Molecular Weight

165.63 g/mol

IUPAC Name

7-fluoro-5-azaspiro[3.4]octane;hydrochloride

InChI

InChI=1S/C7H12FN.ClH/c8-6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2;1H

InChI Key

HEFXCHBIWZWYOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CN2)F.Cl

Origin of Product

United States

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